J 113863

Description

Contextualization within Chemokine Receptor Antagonist Development

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a critical role in orchestrating the migration of leukocytes during immune surveillance and inflammatory responses. Consequently, modulating the activity of these receptors through the development of selective antagonists has been a significant area of pharmacological research aimed at therapeutic intervention in inflammatory and autoimmune diseases. nih.govresearchgate.net J-113863 fits within this context as one of the compounds developed to target specific chemokine receptors, offering a means to study the functional consequences of blocking these pathways. researchgate.net The development of chemokine receptor antagonists has faced challenges, including achieving species cross-reactivity and selectivity over other receptors and ion channels. researchgate.netaai.org

Historical Perspective of J-113863 Discovery and Initial Characterization

J-113863 was identified and characterized as a potent antagonist of the chemokine receptor CCR1. medchemexpress.comrndsystems.com Initial studies highlighted its high affinity for both human and mouse CCR1 receptors. medchemexpress.comrndsystems.com The compound was also found to have significant activity at the human CCR3 receptor, although its potency at the mouse CCR3 was considerably lower. medchemexpress.comnih.gov The discovery and initial characterization of J-113863, along with related compounds, contributed to the understanding of the structural requirements for CCR1 antagonism. researchgate.netbio-techne.com

Significance of J-113863 as a Preclinical Research Tool

J-113863 holds significance as a preclinical research tool due to its ability to selectively antagonize CCR1 and, to a lesser extent, human CCR3. medchemexpress.comrndsystems.com This selectivity allows researchers to investigate the specific roles of these receptors in various disease models, particularly those involving inflammatory cell infiltration. nih.govkarger.com Its use in animal models, such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), has provided valuable insights into the potential therapeutic implications of targeting CCR1 in conditions like rheumatoid arthritis and multiple sclerosis. nih.govkarger.comfrontiersin.org While primarily known for its CCR1 and CCR3 antagonism, research has also revealed that J-113863 can exhibit low-affinity interactions with CCR2 and CCR5, displaying biased signaling properties depending on the receptor and signaling pathway. scientificlabs.ienih.govresearchgate.net This complex pharmacological profile further underscores its utility as a tool for exploring the intricacies of chemokine receptor signaling. nih.govresearchgate.net

Detailed research findings regarding J-113863's activity and effects in preclinical models are summarized below.

Selected Binding Affinity Data for J-113863 medchemexpress.comrndsystems.com

| Receptor | Species | IC₅₀ (nM) |

| CCR1 | Human | 0.9 |

| CCR1 | Mouse | 5.8 |

| CCR3 | Human | 0.58 |

| CCR3 | Mouse | 460 |

| CCR2, CCR4, CCR5 | Human | Inactive |

Note: "Inactive" indicates IC₅₀ values significantly higher than those for CCR1 and human CCR3.

Selected Preclinical Research Findings with J-113863 nih.govkarger.comfrontiersin.orgfrontiersin.orgresearchgate.net

| Model | Species | Key Observation |

| Collagen-Induced Arthritis (CIA) | Mouse | Improved paw inflammation, reduced joint damage, decreased cell infiltration into joints. nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduced pro-inflammatory CD4+GM-CSF+ and CD4+IL-6+ cells in spleen, increased anti-inflammatory CD4+IL-27+ and CD4+IL-10+ cells in spleen. frontiersin.orgfrontiersin.org |

| EAE | Mouse | Suppressed mRNA and protein expression of GM-CSF and IL-6 in brain tissue, enhanced expression of IL-10 and IL-27 in brain tissue. frontiersin.orgfrontiersin.org |

| EAE | Mouse | Attenuated clinical severity, decreased expression of Th9/Th22-related markers in spleen. researchgate.net |

| LPS-induced TNFα production | Mouse | Reduced plasma TNFα levels, although this effect appeared unrelated to CCR1 blockade in CCR1 knockout mice. nih.gov |

These findings illustrate the application of J-113863 as a tool to investigate the involvement of CCR1 and CCR3 in inflammatory disease models and to explore the modulation of cytokine profiles.

Structure

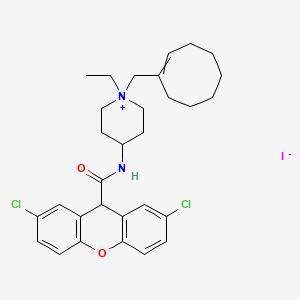

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 | |

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Stereochemical Considerations in J 113863 Bioactivity

Impact of Stereoisomeric Forms (e.g., cis- and trans-J-113863, UCB35625) on Pharmacological Profiles

J-113863 exists in stereoisomeric forms, specifically cis and trans configurations, which significantly impact its pharmacological profile. J-113863 is identified as the cis-isomer, while UCB35625 is recognized as its trans-isomer. nih.govresearchgate.netontosight.ai These stereoisomers, also referred to as enantiomers in the context of their relationship nih.govresearchgate.netnih.gov, exhibit distinct differences in their interactions with chemokine receptors, leading to varied functional outcomes.

Initially characterized as high-affinity antagonists for CCR1 and CCR3 nih.govnih.govresearchgate.netnih.govtocris.comguidetopharmacology.orgbio-techne.comrndsystems.comprobechem.commedchemexpress.comtargetmol.com, J-113863 and UCB35625 have also been shown to interact with the closely related receptors CCR2 and CCR5, albeit with lower affinity nih.govresearchgate.netnih.gov. The stereochemical differences between J-113863 and UCB35625 result in differential binding modes or the stabilization of distinct receptor conformations, leading to varied downstream signaling events. nih.gov

Differential Binding Affinities of Enantiomers

While some reports indicate that J-113863 and UCB35625 bind to CCR2 and CCR5 with low affinity nih.govresearchgate.netnih.gov, one study suggests they bind to these receptors with the same affinity but stabilize different receptor conformations nih.gov. This highlights the subtle yet significant influence of stereochemistry not only on binding strength but also on the induced conformational changes in the receptor that are critical for signaling.

J-113863 demonstrates potent antagonist activity at human CCR1 (IC50 0.9 nM) and mouse CCR1 (IC50 5.8 nM). tocris.combio-techne.comrndsystems.comprobechem.commedchemexpress.comtargetmol.commedchemexpress.com It is also a potent antagonist of human CCR3 (IC50 0.58 nM) but shows weaker activity at mouse CCR3 (IC50 460 nM). tocris.combio-techne.comrndsystems.comprobechem.commedchemexpress.comtargetmol.commedchemexpress.com UCB35625 is also described as a potent and selective dual antagonist of CCR1 and CCR3. nih.govguidetopharmacology.org

Data on the binding affinities of J-113863 at CCR1 and CCR3 are summarized in the table below:

Stereoisomer-Dependent Functional Selectivity

A crucial aspect of the bioactivity of J-113863 and UCB35625 is their behavior as biased ligands at CCR2 and CCR5. nih.govresearchgate.netnih.gov This means that the specific stereoisomer dictates which intracellular signaling pathways are preferentially activated or inhibited upon receptor binding. The functional outcome (antagonist, partial agonist, or full agonist activity) is dependent on the specific receptor, the enantiomer involved, and the signaling pathway being investigated. nih.govresearchgate.netnih.gov

Both J-113863 and UCB35625 activate Gαi and Gαo isoforms when binding to CCR2 and CCR5, but neither compound activates Gα12. nih.govresearchgate.netnih.gov However, a key difference lies in their ability to recruit β-arrestin 2. J-113863 induces the recruitment of β-arrestin 2 to CCR2 and, to a lesser extent, to CCR5, whereas UCB35625 does not promote β-arrestin 2 recruitment to either receptor at any tested concentration. nih.govresearchgate.netnih.gov

These differential signaling profiles translate into distinct effects on cellular function, such as chemotaxis. UCB35625 induces the migration of cells expressing CCR2 or CCR5. nih.govresearchgate.netnih.gov In contrast, J-113863 induces migration of CCR2-expressing cells but antagonizes the migration of CCR5-expressing cells induced by chemokines. nih.govresearchgate.netnih.gov

Furthermore, research has shown that a single amino acid substitution in the receptor can dramatically alter the functional profile of these ligands. Replacing phenylalanine at position 3.33 in transmembrane helix 3 of CCR5 with the corresponding histidine found in CCR2 converts J-113863 from an antagonist for cell migration and a partial agonist in other assays to a full agonist in all assays. nih.govresearchgate.netnih.gov This highlights the critical role of specific receptor-ligand interactions, influenced by the ligand's stereochemistry, in determining the functional outcome.

The biased signaling properties of J-113863 and UCB35625 are summarized in the table below:

| Stereoisomer | Receptor | G Protein Activation (Gαi/Gαo) | G Protein Activation (Gα12) | β-Arrestin 2 Recruitment | Chemotaxis Effect (Ligand-induced) |

| J-113863 | CCR2 | Activation | No Activation | Recruitment | Induction of migration |

| J-113863 | CCR5 | Activation | No Activation | Weak Recruitment | Antagonism of migration |

| UCB35625 | CCR2 | Activation | No Activation | No Recruitment | Induction of migration |

| UCB35625 | CCR5 | Activation | No Activation | No Recruitment | Induction of migration |

These findings underscore the importance of considering the stereochemical form of J-113863 when studying its biological effects, as the cis and trans isomers exhibit distinct binding and signaling profiles, particularly at CCR2 and CCR5.

Pharmacological Characterization and Receptor Interactions of J 113863

Affinities and Selectivity for Chemokine Receptors

J-113863 exhibits distinct binding affinities and selectivity profiles across different chemokine receptors. Its interactions have been studied to understand its potential therapeutic implications in inflammatory and immune-mediated conditions where these receptors play a significant role.

Potency and Selectivity for CCR1 (CC Chemokine Receptor 1)

J-113863 is recognized as a potent and selective antagonist of the CCR1 receptor. Studies have reported low nanomolar half-maximal inhibitory concentration (IC50) values for both human and mouse CCR1 receptors. Specifically, IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 have been documented. medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com This indicates a high potency in inhibiting the activity mediated by CCR1. The compound's selectivity for CCR1 has been highlighted in comparison to other chemokine receptors. medchemexpress.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com

| Receptor (Species) | IC50 (nM) | Reference |

| Human CCR1 | 0.9 | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com |

| Mouse CCR1 | 5.8 | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com |

Activity at CCR3 (CC Chemokine Receptor 3)

In addition to its activity at CCR1, J-113863 also interacts with the CCR3 receptor. It functions as a potent antagonist of human CCR3, with an reported IC50 value of 0.58 nM. medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com However, its potency at mouse CCR3 is considerably lower, with an IC50 of 460 nM, indicating a significant species difference in its activity at this receptor. medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.comnih.gov Some sources initially identified J-113863 as a high affinity antagonist for both CCR1 and CCR3. nih.gov

| Receptor (Species) | IC50 (nM) | Reference |

| Human CCR3 | 0.58 | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com |

| Mouse CCR3 | 460 | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.comnih.gov |

Interaction Profiles with Other Chemokine Receptors (e.g., CCR2, CCR5)

While J-113863 demonstrates potent activity at CCR1 and human CCR3, its interaction profiles with other chemokine receptors like CCR2 and CCR5 are less potent and exhibit different modalities. Some earlier reports indicated that J-113863 was inactive against CCR2 and CCR5. medchemexpress.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com However, more recent research indicates that J-113863 and its enantiomer UCB35625, initially characterized as high-affinity CCR1 and CCR3 antagonists, also bind with low affinity to CCR2 and CCR5. nih.govfrontiersin.org

Binding of J-113863 to CCR2 or CCR5 can result in the full or partial activation of Gαi and Gαo protein isoforms. nih.govresearchgate.netnih.gov Unlike natural chemokines, these compounds did not activate Gα12. nih.govnih.gov Furthermore, binding of J-113863 to CCR2 or CCR5 also induced the recruitment of β-arrestin 2, although the recruitment to CCR5 was weak compared to the control chemokine CCL4. nih.govresearchgate.netnih.gov

Functionally, J-113863 has been shown to induce the migration of L1.2 cells expressing CCR2, exhibiting a characteristic bell-shaped curve. nih.gov In contrast, J-113863 did not induce the migration of L1.2 cells expressing CCR5 at any tested concentration but fully antagonized cell chemotaxis triggered by CCL4, confirming its effective binding to CCR5. nih.gov

Receptor Antagonism and Agonism Modalities

J-113863 exhibits both antagonistic and partial agonistic properties depending on the specific receptor and the signaling pathway being investigated. nih.govfrontiersin.orgnih.gov

Competitive Antagonism Mechanisms

J-113863 is primarily characterized as a competitive antagonist, particularly at CCR1. medchemexpress.com Competitive antagonists bind to the same site as the natural ligand (agonist) on the receptor, thereby preventing the agonist from binding and activating the receptor. This mechanism of action contributes to its inhibitory effects on CCR1-mediated cellular responses.

Partial Agonism Properties at Specific Receptor Subtypes

While acting as an antagonist at CCR1 and CCR3, J-113863 demonstrates partial agonism properties at other receptor subtypes, specifically CCR5. nih.gov At CCR5, J-113863 is described as a very partial agonist. Furthermore, studies investigating the signaling properties at CCR2 and CCR5 have shown that J-113863 can induce full or partial activation of Gαi and Gαo proteins. nih.govresearchgate.netnih.gov The observation that J-113863 can act as an antagonist for cell migration at CCR5 while being a partial agonist in other assays highlights its biased signaling properties, where it can selectively activate certain downstream pathways over others depending on the receptor and cellular context. nih.govnih.govacs.org

| Receptor | Modality | Signaling Pathways Activated (where studied) | Reference |

| CCR1 | Antagonist | Inhibition of agonist-induced signaling | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.com |

| CCR3 | Antagonist | Inhibition of agonist-induced signaling | medchemexpress.comrndsystems.combio-techne.comtocris.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com |

| CCR2 | Full/Partial Agonist | Gαi, Gαo activation, β-arrestin 2 recruitment | nih.govresearchgate.netnih.gov |

| CCR5 | Partial Agonist | Gαi, Gαo activation, weak β-arrestin 2 recruitment | nih.govresearchgate.netnih.gov |

Cellular and Molecular Mechanisms of Action of J 113863

Modulation of Chemokine-Induced Cellular Responses

The primary mechanism through which J-113863 modulates cellular responses is by interacting with chemokine receptors, notably CCR1 and CCR3. nih.govmedchemexpress.comrndsystems.comprobechem.comtocris.combio-techne.comtargetmol.commedchemexpress.com This interaction can influence various cellular functions mediated by these receptors, particularly those involved in immune and inflammatory processes.

Inhibition of Leukocyte and Immune Cell Chemotaxis

A key functional consequence of J-113863's interaction with chemokine receptors is the inhibition of cell migration, or chemotaxis. J-113863 has been shown to inhibit the chemotaxis of various cell types relevant to inflammatory responses. medchemexpress.comtargetmol.commedchemexpress.comcore.ac.uk Studies have demonstrated its ability to inhibit MIP-1α-induced chemotaxis in cells transfected with CCR1 and eotaxin-induced chemotaxis in cells transfected with CCR3. medchemexpress.com Furthermore, J-113863 inhibited the chemotaxis of murine promyelocyte MPRO cells and human monocytic THP-1 cells in response to supernatants containing CCR1 ligands such as CCL3, CCL5, and CCL9. medchemexpress.comtargetmol.commedchemexpress.comcore.ac.uk It also inhibited the chemotaxis of the CCR2 deficient human monocytic cell line U-937 towards supernatants from cells infected with Modified Vaccinia virus Ankara (MVA). medchemexpress.comtargetmol.commedchemexpress.comcore.ac.uk Interestingly, while its enantiomer UCB35625 induced migration of L1.2 cells expressing CCR2 or CCR5, J113863 induced migration of L1.2-CCR2 cells but acted as an antagonist to chemokine-induced migration in L1.2-CCR5 cells. researchgate.netnih.govnih.gov

Effects on Receptor Internalization and Signaling Dynamics

The interaction of J-113863 with chemokine receptors can also impact receptor internalization and downstream signaling dynamics. UCB35625, the trans-isomer J113863, has been reported to inhibit the chemokine-induced internalization of both CCR1 and CCR3, although higher concentrations were required for this effect compared to inhibiting receptor function. nih.govresearchgate.net Inhibition of receptor turnover, potentially through the inhibition of beta-arrestin recruitment by antagonists, can lead to an increased density of receptors on the cell surface. frontiersin.org The concept of biased agonism, where ligands selectively activate specific downstream pathways (such as G protein-dependent or beta-arrestin-dependent signaling), is relevant to understanding how J-113863 influences receptor internalization and the subsequent cellular response. researchgate.netnih.govnih.govfrontiersin.orgnih.gov

Downstream Intracellular Signaling Pathway Perturbations

G Protein Activation and Inhibition Profiles

Chemokine receptors are G protein-coupled receptors (GPCRs). J-113863 and its enantiomer UCB35625 have been shown to induce the full or partial activation of Gi proteins and Go isoforms upon binding to CCR2 or CCR5. researchgate.netnih.govnih.gov Notably, unlike canonical chemokine ligands, these compounds did not activate G12. researchgate.netnih.govnih.gov At CCR2, J113863 demonstrates a bias towards activating the Gi/o protein signaling pathway without engaging the G12 pathway. nih.gov Research involving site-directed mutagenesis of CCR5 has indicated that replacing Phenylalanine at position 3.33 with the corresponding Histidine found in CCR2 significantly enhanced the activation of G proteins by J113863. researchgate.netnih.govnih.gov CCR1 itself is known to be coupled to the pertussis toxin-sensitive G protein Gαi. nih.gov Furthermore, CCR1 antagonists like J-113863 can inhibit basal G protein activation. acs.org

β-Arrestin Recruitment Modulation

Beyond G protein coupling, chemokine receptors can also signal through β-arrestin pathways. J113863 has been observed to induce the recruitment of β-arrestin 2 upon binding to CCR2 or CCR5, whereas its enantiomer UCB35625 did not. researchgate.netnih.govnih.gov The kinetics of β-arrestin 2 recruitment to CCR2 induced by J113863 were found to be similar to those observed with the chemokine CCL2. nih.gov Similar to its effect on G protein activation, the F3.33H substitution in CCR5 also strongly increased β-arrestin 2 activation by J113863. researchgate.netnih.govnih.gov It is understood that ligand binding to GPCRs can trigger signaling pathways that are independent of G protein activation but dependent on β-arrestin recruitment. nih.gov The recruitment of β-arrestin can be differentially regulated depending on the specific ligand binding to the receptor. acs.org CCR1 is known to exhibit high constitutive activity, which is thought to lead to G protein-independent internalization mediated by β-arrestin. acs.org Antagonists targeting CCR1 can also inhibit this basal β-arrestin recruitment. acs.org

Influence on MAPK and PI3K/Akt Signaling Cascades

Downstream of G protein and β-arrestin activation, chemokine receptors can influence major intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govkarger.commdpi.com Both G protein-mediated and β-arrestin-mediated signaling pathways can converge to activate Akt and Extracellular signal-regulated kinases 1/2 (ERK1/2), key components of the MAPK pathway. nih.gov Research indicates a biphasic phosphorylation pattern for Akt and ERK1/2 following chemokine stimulation, with the early phase (2-5 minutes) being mediated by G protein signaling and the later sustained phase (30 minutes) likely attributed to β-arrestin signaling. nih.gov The PI3K/Akt/mTOR signaling pathway is also relevant in the context of chemokine signaling and the recruitment of cells. mdpi.com

Regulation of Cytokine and Chemokine Expression Profiles

Studies investigating the impact of J-113863 on immune cell populations and tissue-specific gene and protein expression have demonstrated a clear influence on the cytokine milieu. The compound has been shown to alter the levels of key cytokines involved in inflammatory processes, shifting the balance towards an anti-inflammatory state in the studied models researchgate.netnih.govkarger.comresearchgate.net.

Suppression of Pro-inflammatory Cytokine Production (e.g., GM-CSF, IL-6)

Research indicates that treatment with J-113863 leads to a reduction in the expression and levels of pro-inflammatory cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-6 (IL-6). In studies using EAE mice, administration of J-113863 decreased the populations of CD4+ T cells expressing GM-CSF and IL-6 in the spleen researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org. Furthermore, J-113863 treatment had a suppressive effect on both the mRNA and protein expression levels of GM-CSF and IL-6 in brain tissue researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org. These findings highlight the ability of J-113863 to mitigate the production of key mediators that drive inflammation.

Upregulation of Anti-inflammatory Cytokine Expression (e.g., IL-10, IL-27)

In parallel with the suppression of pro-inflammatory cytokines, J-113863 treatment has been shown to enhance the expression of anti-inflammatory cytokines, specifically Interleukin-10 (IL-10) and Interleukin-27 (IL-27). Studies in EAE mice demonstrated that J-113863 treatment increased the populations of CD4+ T cells producing IL-10 and IL-27 in the spleen researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org. Consistent with these cellular changes, J-113863 treatment also increased the mRNA and protein expression levels of IL-10 and IL-27 in brain tissue researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org. This upregulation of anti-inflammatory mediators suggests a mechanism by which J-113863 helps to resolve inflammation and promote immune homeostasis.

The observed effects on cytokine profiles, namely the suppression of GM-CSF and IL-6 and the upregulation of IL-10 and IL-27, underscore J-113863's potential to modulate the inflammatory response by correcting the imbalance between pro- and anti-inflammatory cytokines researchgate.netnih.govkarger.comresearchgate.net.

Summary of J-113863 Effects on Cytokine Expression

| Cytokine | Cell Population/Tissue | Effect of J-113863 Treatment | Measurement Type (Cited) |

| GM-CSF | Spleen (CD4+ cells) | Decreased population | Flow cytometry researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| GM-CSF | Brain tissue | Decreased expression | mRNA and protein (RT-PCR, Western blot) researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-6 | Spleen (CD4+ cells) | Decreased population | Flow cytometry researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-6 | Brain tissue | Decreased expression | mRNA and protein (RT-PCR, Western blot) researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-10 | Spleen (CD4+ cells) | Increased population | Flow cytometry researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-10 | Brain tissue | Increased expression | mRNA and protein (RT-PCR, Western blot) researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-27 | Spleen (CD4+ cells) | Increased population | Flow cytometry researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

| IL-27 | Brain tissue | Increased expression | mRNA and protein (RT-PCR, Western blot) researchgate.netnih.govkarger.comfrontiersin.orgfrontiersin.org |

Preclinical Research Applications and Therapeutic Hypotheses of J 113863 in Disease Models

J-113863 in Neuroinflammatory and Autoimmune Disorders

Chemokine receptors, including CCR1, play a crucial role in regulating inflammatory responses and leukocyte trafficking, which are central to the pathogenesis of neuroinflammatory and autoimmune disorders. researchgate.netkarger.comresearchgate.netacs.org CCR1 is expressed on various immune cells, such as monocytes, macrophages, neutrophils, and lymphocytes, and is involved in their recruitment to sites of inflammation. karger.comacs.orgmdpi.com Its implication in inflammatory diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and stroke, has been a focus of research. researchgate.netkarger.comresearchgate.netmdpi.com

Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model that mimics many features of human multiple sclerosis, an immune-mediated demyelinating disease of the CNS. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netumich.edu EAE is characterized by the infiltration of myelin-reactive T lymphocytes into the CNS, leading to demyelination and neurological deficits. researchgate.netnih.govnih.govresearchgate.net Studies have investigated the effects of J-113863 in PLP₁₃₉₋₁₅₁-induced EAE in SJL/J mice, a model often used for relapsing-remitting MS. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org

Attenuation of Demyelination and Clinical Severity

Treatment with J-113863 has demonstrated a notable attenuation of the severity of clinical scores in EAE mice. nih.govresearchgate.net This amelioration of clinical signs is associated with a reduction in demyelination. karger.comnih.govresearchgate.net These findings suggest a potential therapeutic benefit of CCR1 blockade by J-113863 in reducing the neurological impact and tissue damage characteristic of EAE.

Immunomodulatory Effects on T-cell Subpopulations (e.g., CD4+, Th9/Th22 cells)

J-113863 treatment exerts immunomodulatory effects on specific T-cell subpopulations. In the spleen of EAE mice, J-113863 treatment led to a decrease in the populations of CD4⁺GM-CSF⁺ and CD4⁺IL-6⁺ cells. Simultaneously, it increased the populations of CD4⁺IL-27⁺ and CD4⁺IL-10⁺ cells. researchgate.netnih.govresearchgate.netfrontiersin.org Furthermore, J-113863 treatment has been reported to inhibit the expression of Th9 and Th22 cells in the spleen, which are considered to play a pathogenic role in EAE. karger.comnih.govresearchgate.netpatsnap.com

Data Table 1: Effect of J-113863 on CD4+ T-cell Subpopulations in Spleen of EAE Mice

| T-cell Subpopulation | Effect of J-113863 Treatment | Location | Source |

| CD4⁺GM-CSF⁺ | Decreased percentage | Spleen | researchgate.netnih.govresearchgate.netfrontiersin.org |

| CD4⁺IL-6⁺ | Decreased percentage | Spleen | researchgate.netnih.govresearchgate.netfrontiersin.org |

| CD4⁺IL-27⁺ | Increased percentage | Spleen | researchgate.netnih.govresearchgate.netfrontiersin.org |

| CD4⁺IL-10⁺ | Increased percentage | Spleen | researchgate.netnih.govresearchgate.netfrontiersin.org |

| Th9/Th22 cells | Inhibited expression | Spleen | karger.comnih.govresearchgate.netpatsnap.com |

Impact on Cytokine Balance in Central Nervous System Tissue

Investigations into the CNS tissue of EAE mice treated with J-113863 have revealed a significant impact on the balance of pro- and anti-inflammatory cytokines. J-113863 treatment resulted in a suppressive effect on the mRNA and protein expression levels of pro-inflammatory cytokines such as GM-CSF and IL-6 in brain tissue. researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org Conversely, the treatment increased the mRNA and protein expression of anti-inflammatory cytokines, including IL-10 and IL-27, in the brain tissue. researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org This modulation of the cytokine profile in the CNS suggests that J-113863 can shift the inflammatory environment towards an anti-inflammatory state, which is hypothesized to contribute to its beneficial effects in the EAE model. researchgate.netkarger.comnih.gov

Data Table 2: Effect of J-113863 on Cytokine Expression in Brain Tissue of EAE Mice

| Cytokine | Effect of J-113863 Treatment (mRNA and Protein Expression) | Location | Source |

| GM-CSF | Suppressed expression | Brain Tissue | researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org |

| IL-6 | Suppressed expression | Brain Tissue | researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org |

| IL-10 | Increased expression | Brain Tissue | researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org |

| IL-27 | Increased expression | Brain Tissue | researchgate.netkarger.comresearchgate.netnih.govresearchgate.netfrontiersin.org |

Investigations in Other Central Nervous System Inflammatory Conditions

While the most detailed preclinical research on J-113863 in CNS inflammation has focused on EAE, CCR1 is broadly implicated in other inflammatory diseases of the CNS, including Alzheimer's disease and stroke. researchgate.netkarger.comresearchgate.netmdpi.com CCR1 is essential for the recruitment of monocytes and other leukocytes to inflammatory sites in the CNS. researchgate.netkarger.commdpi.com Experimental data suggest that blocking CCR1 or its ligands can partially ameliorate CNS diseases. karger.com Repeated intrathecal administration of J-113863 in rats has been shown to reduce the activation and infiltration of microglia, macrophages, neutrophils, and lymphocytes into the spinal cord and dorsal root ganglia, alongside a reduction in pronociceptive interleukins like IL-1β, IL-6, and IL-18 in the spinal cord. mdpi.com This indicates a potential role for J-113863 in modulating neuroinflammation and associated pain in conditions beyond EAE. mdpi.com

J-113863 in Inflammatory Joint Diseases

CCR1 is also considered a potential therapeutic target for inflammatory joint diseases such as rheumatoid arthritis (RA). researchgate.netnih.gov Studies have investigated the effects of J-113863 in collagen-induced arthritis (CIA) in mice, a model used to study RA. tocris.comrndsystems.combio-techne.comacs.orgnih.govfrontiersin.org

Treatment with J-113863 in CIA mice has demonstrated improvements in paw inflammation and a reduction in joint damage. tocris.comrndsystems.combio-techne.comnih.gov A significant finding in these studies is the dramatic decrease in inflammatory cell infiltration into the joints following J-113863 administration. tocris.comrndsystems.combio-techne.comnih.gov J-113863 has been reported to decrease the arthritic score in CIA mice. frontiersin.org These results suggest that the pharmacological blockade of CCR1 by J-113863 can prevent the progression of established CIA, likely through the inhibition of inflammatory cell migration into the affected joints. nih.gov

Data Table 3: Effect of J-113863 in Collagen-Induced Arthritis (CIA) in Mice

| Outcome Measure | Effect of J-113863 Treatment | Disease Model | Source |

| Paw inflammation | Improved | CIA mice | tocris.comrndsystems.combio-techne.comnih.gov |

| Joint damage | Reduced | CIA mice | tocris.comrndsystems.combio-techne.comnih.gov |

| Cell infiltration | Dramatically reduced | CIA mice | tocris.comrndsystems.combio-techne.comnih.gov |

| Arthritic score | Decreased | CIA mice | frontiersin.org |

Collagen-Induced Arthritis (CIA) as a Model for Rheumatoid Arthritis

Collagen-Induced Arthritis (CIA) is a widely used animal model that mimics many features of human rheumatoid arthritis (RA), including synovial inflammation, cartilage damage, and bone erosion. Due to the implicated role of CCR1 in the pathogenesis of RA through inflammatory cell recruitment to the synovium, J-113863 has been evaluated in this model njmonline.nlnih.govtandfonline.comcapes.gov.br.

Reduction of Joint Inflammation and Cartilage Damage

Studies in murine CIA models have shown that treatment with J-113863 can ameliorate the clinical signs of arthritis, including paw inflammation and joint damage bio-techne.comnih.govnih.gov. Histological evaluation of joints from J-113863-treated mice demonstrated improvements in parameters such as pannus formation, cartilage erosion, and bone destruction compared to control groups nih.gov.

Table 1: Effect of J-113863 on Joint Damage in Murine CIA

| Parameter | Control (Vehicle) | J-113863 Treatment |

| Paw Inflammation | High | Reduced |

| Joint Damage Score | High | Reduced |

| Pannus Formation | Present | Diminished |

| Cartilage Erosion | Present | Diminished |

| Bone Destruction | Present | Diminished |

Note: Data is representative of findings from preclinical studies in murine CIA models bio-techne.comnih.govnih.gov. Specific quantitative data may vary between studies.

Inhibition of Inflammatory Cell Infiltration into Synovial Tissues

A key mechanism by which J-113863 is hypothesized to exert its therapeutic effects in CIA is by inhibiting the migration of inflammatory cells into the affected joints nih.govtandfonline.comcapes.gov.br. CCR1 is expressed on various immune cells that infiltrate the synovium in RA, including monocytes, macrophages, and T cells nih.govtandfonline.com. By blocking CCR1, J-113863 is thought to reduce the recruitment and accumulation of these inflammatory cells in the synovial tissue, thereby reducing inflammation and subsequent joint damage nih.govcapes.gov.br. Studies have shown a dramatic decrease in cell infiltration into the joints of arthritic mice treated with J-113863 bio-techne.comnih.govnih.gov.

J-113863 in Oncology Research

Chemokine signaling within the tumor microenvironment can significantly influence tumor progression, including the recruitment and function of immune cells. CCR1 and its ligands have been implicated in the context of various cancers, leading to investigations into the potential of CCR1 antagonists like J-113863 in oncology research researchgate.netaacrjournals.orgkyoto-u.ac.jpresearchgate.net.

Modulation of Tumor Microenvironment Dynamics

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and signaling molecules like chemokines. CCR1 is expressed on several immune cell types found in the TME, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can play pro-tumoral roles kyoto-u.ac.jpresearchgate.net. Modulating the infiltration and function of these CCR1-expressing cells using antagonists like J-113863 is a subject of research aimed at altering the TME to be less conducive to tumor growth aacrjournals.orgkyoto-u.ac.jp.

Influence on Macrophage Recruitment in Tumorigenesis (e.g., Lung Tumors)

Macrophages are key components of the tumor microenvironment, and their recruitment and polarization can significantly impact tumor development and progression. Studies have investigated the role of CCR1 in the recruitment of macrophage-lineage cells to tumors. In a mouse model of V600EBRAF-driven early lung adenomas, immature macrophage-lineage cells (IMCs) were found to be recruited to the tumor stroma via CCR1-dependent mechanisms embopress.org. Inhibition of CCR1 signaling with J-113863 suppressed the recruitment of these IMCs and consequently decreased tumor burden in this model embopress.org. In the context of pulmonary metastasis from melanoma, CCR1 blockade with J-113863 suppressed the infiltration of late-phase pro-tumor macrophages, which was accompanied by a reduction in metastatic burden nih.govresearchgate.net.

Potential in Models of Multiple Myeloma and Metastatic Melanoma (CCR1 antagonism)

CCR1 antagonism has been explored for its potential therapeutic effects in models of multiple myeloma and metastatic melanoma, diseases where chemokine signaling and immune cell trafficking play significant roles.

In multiple myeloma, the CCL3-CCR1 axis has been implicated in promoting chemoresistance and contributing to the disease microenvironment nih.govfrontiersin.org. Elevated levels of CCL3, a CCR1 ligand, are observed in myeloma patients and correlate with bone disease and inversely with survival frontiersin.org. CCR1 antagonists, including J-113863, have been investigated for their ability to interfere with this axis and reduce tumor burden in animal models of multiple myeloma researchgate.netfrontiersin.org.

In metastatic melanoma, CCR1 blockade with J-113863 has shown efficacy in reducing metastatic tumor burden in the lungs in a mouse model researchgate.netresearchgate.netnih.govresearchgate.net. This effect was associated with the suppression of pro-tumoral macrophage infiltration nih.govresearchgate.net. These findings suggest that targeting CCR1 with compounds like J-113863 could be a potential strategy to inhibit the recruitment of tumor-promoting immune cells and reduce metastatic spread in melanoma.

J-113863 in Allergic and Eosinophil-Mediated Inflammatory Processes

Eosinophils play a significant role in allergic inflammation and conditions like asthma, largely mediated by chemokine receptors such as CCR3. nih.govgenecards.org J-113863's antagonistic activity against CCR3 has led to investigations into its effects on eosinophil function and its potential in asthma models. nih.gov

Inhibition of Eosinophil Function and Recruitment

Preclinical studies have demonstrated that J-113863 can potently inhibit eosinophil function. Nanomolar concentrations of J-113863 were found to be sufficient to inhibit eosinophil shape change responses induced by chemokines such as MIP-1α, MCP-4, and eotaxin. nih.govresearchgate.net Higher concentrations of the compound were also shown to inhibit the chemokine-induced internalization of both CCR1 and CCR3 receptors. nih.gov

Chemotaxis of cells expressing CCR3, induced by eotaxin, was inhibited by nanomolar concentrations of J-113863, with an IC50 value of 93.7 nM. nih.gov While competitive ligand binding assays required considerably larger concentrations of J-113863 for effective ligand displacement compared to the concentrations needed for inhibiting receptor function, this suggests the compound may interact with a region in both CCR1 and CCR3 that hinders the conformational change necessary for initiating intracellular signaling. nih.gov

Data on the inhibition of eosinophil shape change by J-113863 is summarized in the table below:

| Chemokine | EC50 (nM) (Control) | EC50 (nM) (10 nM J-113863) | EC50 (nM) (100 nM J-113863) |

| Eotaxin | 0.18 - 1.82 | 0.96 - 1.42 | 27.71 - 1.58 |

| MCP-4 | 0.2 | - | 20.5 |

| MIP-1α | - | - | Complete inhibition at 1-20 nM chemokine |

Note: Data is representative and from a single individual in one study. researchgate.net

Preclinical Explorations in Models of Asthma

Given the role of CCR3 and eosinophils in asthma, J-113863 has been considered a prototypic therapy for eosinophil-mediated inflammatory disorders such as asthma. nih.gov While the provided search results mention that other CCR1 antagonists like BX471 have been tested in asthma models researchgate.netnih.govkarger.com, direct detailed preclinical exploration data specifically for J-113863 in asthma models was not extensively detailed in the immediate search results, beyond its potential indicated by its mechanism of action on eosinophils and CCR3.

J-113863 in Viral Pathogenesis Research

Chemokine receptors are involved in the entry of certain viruses into host cells. CCR3 is known to serve as an entry co-receptor for specific strains of the human immunodeficiency virus-1 (HIV-1). genecards.org

Inhibition of CCR3-Mediated Human Immunodeficiency Virus-1 (HIV-1) Entry

Preclinical research has shown that J-113863 can inhibit the entry of HIV-1 into cells that utilize CCR3 as a co-receptor. Specifically, J-113863 inhibited the CCR3-mediated entry of the HIV-1 primary isolate 89.6 into the glial cell line, NP-2, with an IC50 of 57 nM. nih.gov This finding highlights a potential application of J-113863 in interfering with viral entry mechanisms dependent on CCR3. nih.gov

Miscellaneous Preclinical Applications

Beyond inflammatory and viral contexts, J-113863's activity as a CCR1 antagonist has led to investigations into its effects on cellular trafficking in other preclinical scenarios. tocris.comnih.gov

Effects on Systemic Trafficking of Mesenchymal Stem Cells

Studies have explored the role of CCR1 in the systemic trafficking of mesenchymal stem cells (MSCs), particularly in the context of bone remodeling and repair. nih.gov Research using a murine model involving continuous infusion of ultra high molecular weight polyethylene (B3416737) (UHMWPE) particles, which induce particle-associated bone loss, investigated the effect of a CCR1 antagonist, including J-113863, on MSC recruitment. nih.gov

In this model, genetically modified wild type murine mesenchymal reporter stem cells were injected systemically. nih.gov The injection of a CCR1 antagonist decreased the recruitment of these reporter cells to the site of UHMWPE particle infusion. nih.gov This suggests that CCR1 plays a role in mediating the systemic recruitment of MSCs to sites of inflammation or tissue remodeling, and that antagonism of CCR1 by compounds like J-113863 can modulate this process. nih.gov

Data on the effect of J-113863 on MSC trafficking is based on observations in this specific animal model of particle-associated bone loss. nih.gov

Role in Angiogenesis Orchestration in Skeletal Muscle

J-113863 is a chemical compound characterized as a potent antagonist of chemokine receptor 1 (CCR1) tocris.comrndsystems.com. While its application has been explored in various inflammatory conditions, including arthritis and multiple sclerosis models tocris.comrndsystems.comnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govimrpress.com, preclinical research has also utilized J-113863 to investigate the complex processes underlying angiogenesis orchestration in skeletal muscle.

Angiogenesis, the formation of new blood vessels, is a critical process in skeletal muscle, essential for development, growth, regeneration, and adaptation to stimuli such as exercise or ischemia researchgate.netresearchgate.net. This process is influenced by various factors, including growth factors, cytokines, and the activity of immune cells like macrophages nih.gov. Chemokine receptors, such as CCR1, and their ligands play a role in recruiting inflammatory cells to tissues, which in turn can impact angiogenic processes nih.govnih.gov.

Studies investigating the mechanisms by which macrophages contribute to functional angiogenesis in skeletal muscle have employed J-113863 as a tool to inhibit CCR1 activity. Research by Rowe et al. (2014) explored how PGC-1α influences macrophage activity and the subsequent orchestration of angiogenesis in skeletal muscle tocris.comrndsystems.com. While the detailed findings regarding J-113863's specific impact on vessel formation metrics within that study are not fully detailed in the provided snippets, the use of J-113863 in this context highlights the hypothesized involvement of CCR1 signaling in macrophage-mediated angiogenic processes in muscle tissue tocris.comrndsystems.com.

Further insights into the potential indirect influence of CCR1 inhibition on angiogenesis-related factors come from studies in other models involving muscle tissue damage and inflammation. In a study examining calcium pyrophosphate (CPP) crystal-induced arthritis in mice, which also involved gastrocnemius muscle, a cytokine analysis revealed that inflammatory pathways were activated following crystal injection nih.govresearchgate.netresearchgate.net. In this model, CCR1 inhibition was found to be effective in reducing levels of pro-inflammatory mediators and decreasing the migration of peripheral blood mononuclear cells (PBMCs) nih.govresearchgate.netresearchgate.net. Although the primary focus was inflammation in arthritis, the study also noted that polydatin (B1678980), a compound tested in parallel, influenced leukocyte migration, inflammation, and angiogenesis, and reduced levels of Vascular Endothelial Growth Factor (VEGF) in vitro in monocytes nih.govresearchgate.netresearchgate.net. While this does not directly demonstrate J-113863's effect on skeletal muscle angiogenesis, the finding that CCR1 inhibition impacts inflammatory cells and reduces an important pro-angiogenic factor like VEGF in a related context suggests a potential indirect mechanism by which J-113863 could influence angiogenesis in skeletal muscle by modulating the inflammatory microenvironment.

The study on CPP crystal-induced arthritis provided in vitro data on the effect of CCR1 inhibition (using J-113863) on VEGF levels in monocyte supernatants. The data indicated that CCR1 inhibition was effective in reducing VEGF levels in monocytes treated with CPP crystals nih.gov.

Table 1: Effect of CCR1 Inhibition (J-113863) on VEGF Levels in CPP-Treated Monocytes (In Vitro)

| Treatment Group | VEGF Level (Arbitrary Units) |

| Control Monocytes | Data not available in snippets |

| CPP-Treated Monocytes | Elevated (Relative to Control) |

| CPP-Treated Monocytes + J-113863 (10 µM) | Reduced (Relative to CPP-Treated Monocytes) nih.gov |

Note: Specific quantitative values for VEGF levels were not available in the provided search snippets, only the qualitative description of reduction upon CCR1 inhibition.

Another study, while primarily focused on sarcopenia and muscle fiber size, also utilized J-113863 as a CCR1 inhibitor to evaluate the participation of CCR1 receptors in the context of CCL5 signaling in skeletal muscle fibers and myotubes mdpi.comresearchgate.net. Although this research did not directly assess angiogenesis, it underscores the use of J-113863 as a pharmacological tool to dissect the roles of chemokine receptors in skeletal muscle physiology mdpi.comresearchgate.net.

Collectively, preclinical investigations utilizing J-113863 as a CCR1 antagonist suggest that CCR1 signaling, particularly through its influence on inflammatory cell activity and the production of factors like VEGF, plays a role in the orchestration of angiogenesis in skeletal muscle, either directly or indirectly by modulating the tissue microenvironment during processes like regeneration or in response to injury.

Advanced Methodologies Employed in J 113863 Research

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental for characterizing the interaction of J 113863 with its target receptors and assessing the resulting functional outcomes at the cellular level. These assays provide quantitative data on binding affinity, receptor activation, and downstream signaling events.

Ligand Displacement Assays

Ligand displacement assays are used to determine the binding affinity of this compound for specific chemokine receptors. This method typically involves using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of increasing concentrations of this compound to displace the labeled ligand from the receptor binding site is then measured. Competitive ligand binding assays have shown that this compound is a potent antagonist of human and mouse CCR1 receptors, with reported IC₅₀ values of 0.9 nM and 5.8 nM, respectively. tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com The compound also exhibits high selectivity for human CCR3 (IC₅₀ = 0.58 nM) but is a weak antagonist of mouse CCR3 (IC₅₀ = 460 nM). tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com Studies have also employed competitive displacement assays using radiolabeled ligands, such as [³H]-CCR2-RA-[R], to assess the binding affinity of compounds like this compound to chemokine receptors like CCR1 and CCR2 expressed in cell lines such as U2OS cells. acs.org

Table 1: this compound Binding Affinity (IC₅₀ values)

| Receptor | Species | IC₅₀ (nM) | Source |

| CCR1 | Human | 0.9 | tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com |

| CCR1 | Mouse | 5.8 | tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com |

| CCR3 | Human | 0.58 | tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com |

| CCR3 | Mouse | 460 | tocris.comrndsystems.comprobechem.commedchemexpress.commedchemexpress.com |

| CCR2, 4, 5 | Human | Inactive | probechem.commedchemexpress.commedchemexpress.com |

| LTB4 Receptor | Human | Inactive | probechem.commedchemexpress.commedchemexpress.com |

| TNF-α Receptor | Human | Inactive | probechem.commedchemexpress.commedchemexpress.com |

Chemotaxis Inhibition Assays

Chemotaxis assays are crucial for evaluating the ability of this compound to inhibit cell migration in response to chemokine signals. These assays can be performed using various cell types, including transfected cell lines expressing specific chemokine receptors or primary immune cells that naturally express these receptors. Transwell assays are commonly used, where cells are placed in the upper chamber of a transwell insert with a porous membrane, and chemokines are added to the lower chamber. The number of cells that migrate through the membrane towards the chemokine gradient is then quantified. This compound has been shown to inhibit chemokine-induced chemotaxis in cells expressing CCR1 and CCR3. nih.govmedchemexpress.com For instance, it inhibited MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants with IC₅₀ values of 9.57 nM and 93.8 nM, respectively. medchemexpress.com Studies have also used primary neutrophils to assess the effect of J-113863 on chemotaxis induced by supernatants from infected cells. medchemexpress.comasm.org

G Protein Biosensor Systems

G protein-coupled receptors (GPCRs), including chemokine receptors, primarily signal through the activation of G proteins. Biosensor systems, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), are employed to monitor G protein activation and downstream signaling events in real-time in living cells. nih.govnih.govresearchgate.net These systems typically involve labeling the receptor and/or components of the G protein signaling pathway with donor and acceptor fluorophores or luciferases. Upon receptor activation and subsequent interaction with G proteins, energy transfer occurs between the labels, resulting in a detectable signal change. This compound has been investigated for its ability to activate or inhibit G protein signaling, particularly with regard to CCR2 and CCR5, where it has shown biased signaling properties, activating Gi and Go isoforms but not G12. nih.govresearchgate.netnih.gov

Beta-Arrestin Recruitment Assays

In addition to G protein coupling, GPCRs can also signal through β-arrestin recruitment, which is involved in receptor desensitization, internalization, and activation of alternative signaling pathways. nih.govnih.gov Beta-arrestin recruitment assays, often utilizing BRET or FRET, measure the translocation of β-arrestin to the activated receptor. These assays involve labeling the receptor and β-arrestin with appropriate energy transfer pairs. This compound has been shown to induce the recruitment of β-arrestin 2 to CCR2, with similar potency to G protein activation in that context. nih.govresearchgate.netnih.gov However, it showed only weak recruitment of β-arrestin 2 to CCR5. nih.gov Beta-arrestin recruitment assays have also been used to evaluate the activity of other CCR1 ligands and antagonists. pnas.orgacs.orgnih.gov

Ex Vivo and In Vivo Preclinical Experimental Designs

Preclinical research involving ex vivo and in vivo models is essential to evaluate the efficacy and mechanisms of action of this compound in complex biological systems and disease settings. These studies provide crucial data on the compound's effects on inflammation, immune cell infiltration, and disease progression in living organisms.

Animal Models of Disease

Animal models that mimic human diseases are widely used to investigate the therapeutic potential of candidate drugs. This compound has been tested in several animal models of inflammatory and autoimmune diseases.

SJL/J mice EAE model: Experimental autoimmune encephalomyelitis (EAE) in SJL/J mice is a well-established animal model for studying relapsing-remitting multiple sclerosis (MS). researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov This model involves inducing inflammation and demyelination in the central nervous system. This compound treatment in this model has been shown to attenuate the severity of clinical scores. researchgate.netnih.govnih.gov Research indicates that this compound treatment decreased the percentage of pro-inflammatory T helper cell subsets, such as Th9 and Th22 cells, in the spleen and altered the balance of pro- and anti-inflammatory cytokines in brain tissue. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govkarger.com Specifically, it decreased the populations of CD4⁺GM-CSF⁺ and CD4⁺IL-6⁺ cells and increased CD4⁺IL-27⁺ and CD4⁺IL-10⁺ cells in the spleen. nih.gov In brain tissue, it suppressed the mRNA and protein expression of GM-CSF and IL-6 while increasing IL-10 and IL-27 expression. nih.gov

Collagen-induced arthritis: Collagen-induced arthritis (CIA) in mice, often using DBA/1 mice, is a widely used model for rheumatoid arthritis. rndsystems.comprobechem.commedchemexpress.comnih.gov This model involves inducing an autoimmune response against collagen, leading to inflammation and joint damage. Treatment with this compound in the CIA model has demonstrated improvements in paw inflammation and joint damage. rndsystems.comprobechem.commedchemexpress.commedchemexpress.comnih.gov Studies have reported that this compound treatment dramatically decreased inflammatory cell infiltration into the joints of arthritic mice. rndsystems.comprobechem.commedchemexpress.commedchemexpress.comnih.gov

Table 2: Effect of this compound in Animal Models

| Animal Model | Disease Model | Key Findings | Source |

| SJL/J mice EAE | Relapsing-remitting MS | Attenuated clinical severity, decreased pro-inflammatory T helper cells (Th9, Th22), altered cytokine balance in spleen and brain. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Collagen-induced arthritis | Rheumatoid Arthritis | Improved paw inflammation and joint damage, decreased cell infiltration into joints. rndsystems.comprobechem.commedchemexpress.commedchemexpress.comnih.gov | rndsystems.comprobechem.commedchemexpress.commedchemexpress.comnih.gov |

| LPS-induced TNFα production | Acute inflammation | Reduced plasma TNFα levels, but effect appeared unrelated to CCR1 in CCR1 knockout mice. nih.gov | nih.gov |

| SEB-induced IL-2 production | Acute inflammation (T-cell dependent) | Did not inhibit IL-2 production. probechem.comnih.gov | probechem.comnih.gov |

| Delayed-type hypersensitivity | Acute inflammation (T-cell dependent) | Did not inhibit DTH response. probechem.comnih.gov | probechem.comnih.gov |

Flow Cytometry for Immunophenotyping and Cytokine Analysis

Flow cytometry is a powerful technique employed in J-113863 research to analyze the characteristics of individual cells within a heterogeneous population, such as immune cells. This method allows for the identification and quantification of different cell types (immunophenotyping) and the assessment of intracellular or surface marker expression, including cytokines.

Studies investigating the effects of J-113863 in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis (MS), have utilized flow cytometry to analyze immune cell populations in the spleen. Treatment with J-113863 in SJL/J mice with PLP139-151-induced EAE was shown to decrease the populations of CD4+GM-CSF+ and CD4+IL-6+ cells in the spleen. Concurrently, the treatment increased the populations of CD4+IL-27+ and CD4+IL-10+ cells in the spleen. researchgate.netnih.gov These findings suggest that J-113863 can modulate the balance between pro-inflammatory (GM-CSF, IL-6) and anti-inflammatory (IL-10, IL-27) cytokine-producing CD4+ T cells. researchgate.netnih.gov

Flow cytometry data on J-113863's effect on CD4+ T cell populations in the spleen of EAE mice:

| Cell Population | Vehicle Treatment | J-113863 Treatment | Effect of J-113863 | Source |

| CD4+GM-CSF+ cells | High | Decreased | Reduction | researchgate.netnih.gov |

| CD4+IL-6+ cells | High | Decreased | Reduction | researchgate.netnih.gov |

| CD4+IL-10+ cells | Low | Increased | Increase | researchgate.netnih.gov |

| CD4+IL-27+ cells | Low | Increased | Increase | researchgate.netnih.gov |

Quantitative Gene Expression Analysis (e.g., RT-PCR)

Quantitative gene expression analysis, such as real-time polymerase chain reaction (RT-PCR), is used to measure the mRNA levels of specific genes. This provides insight into the transcriptional activity related to inflammatory mediators, chemokine receptors, and other relevant molecules in response to J-113863.

In the context of EAE research, RT-PCR has been employed to analyze gene expression in brain tissue. Studies have shown that J-113863 treatment suppressed the mRNA expression levels of pro-inflammatory mediators like GM-CSF and IL-6 in brain tissue. researchgate.netnih.gov Conversely, the treatment increased the mRNA expression of anti-inflammatory cytokines such as IL-10 and IL-27 in the brain. researchgate.netnih.gov

RT-PCR analysis in a mouse model of diabetic neuropathic pain also investigated the expression of CCR1 and CCR5 mRNA in primary microglial and astroglial cultures. LPS stimulation decreased the mRNA expression of Ccr1 and Ccr5 in astroglial cultures. frontiersin.org

Summary of J-113863's effect on mRNA expression in brain tissue of EAE mice:

| Gene | Vehicle Treatment | J-113863 Treatment | Effect of J-113863 | Source |

| GM-CSF | High | Suppressed | Reduction | researchgate.netnih.gov |

| IL-6 | High | Suppressed | Reduction | researchgate.netnih.gov |

| IL-10 | Low | Increased | Increase | researchgate.netnih.gov |

| IL-27 | Low | Increased | Increase | researchgate.netnih.gov |

Protein Expression Analysis (e.g., Western Blot, ELISA)

Protein expression analysis techniques, including Western blot and ELISA (Enzyme-Linked Immunosorbent Assay), are crucial for quantifying the levels of specific proteins. These methods directly assess the molecular effect of J-113863 on the production of cytokines, chemokines, and other proteins involved in disease processes.

ELISA has been used to measure cytokine levels in various research settings involving J-113863. In a study on calcium pyrophosphate (CPP) crystal-induced arthritis in mice, ELISA was used to measure cytokine levels. frontiersin.orgnih.govunipd.it Another study investigating the effects of J-113863 on cytokine production by synovial membrane cells from arthritic patients used ELISA to determine concentrations of IL-10 and TNFα. nih.gov J-113863 had no significant effect on TNFα production in these cells, but a trend towards an increase was observed, and it moderately increased IL-10 levels in a non-dose-dependent fashion. nih.gov

Western blot analysis has been applied to assess protein levels in brain tissues of EAE mice treated with J-113863. Consistent with the mRNA findings, J-113863 treatment suppressed the protein expression levels of GM-CSF and IL-6 in the brain tissue, while increasing the protein expression of IL-10 and IL-27. researchgate.netnih.gov Western blot has also been used in studies of diabetic neuropathic pain to examine the protein levels of CCR1 and CCR5 in spinal cord tissue and in primary microglial and astroglial cultures. frontiersin.org In astroglial cultures stimulated with LPS, Western blot indicated a decrease in CCR5 protein level but no parallel influence on the CCR1 protein level. frontiersin.org In spinal cord tissue from mice with STZ-induced diabetic neuropathic pain, the levels of CCR1 and CCR5 protein were unchanged. frontiersin.org

Representative protein expression changes in brain tissue of EAE mice following J-113863 treatment:

| Protein | Vehicle Treatment | J-113863 Treatment | Effect of J-113863 | Method | Source |

| GM-CSF | High | Suppressed | Reduction | Western Blot | researchgate.netnih.gov |

| IL-6 | High | Suppressed | Reduction | Western Blot | researchgate.netnih.gov |

| IL-10 | Low | Increased | Increase | Western Blot | researchgate.netnih.gov |

| IL-27 | Low | Increased | Increase | Western Blot | researchgate.netnih.gov |

| TNFα | Baseline | No significant effect | No significant change | ELISA | nih.gov |

| IL-10 | Baseline | Moderately increased | Increase | ELISA | nih.gov |

Histopathological and Immunochemical Assessments of Tissue Damage and Cell Infiltration

Histopathological and immunochemical assessments are vital for evaluating tissue morphology, the extent of tissue damage, and the presence and distribution of specific cell types within tissues. These methods provide visual and quantitative evidence of the effects of J-113863 at the tissue level.

Histological evaluations using H&E staining have been performed in studies involving J-113863, particularly in models of arthritis. In a study of CPP crystal-induced arthritis in mice, histological evaluations assessed cartilage and muscle damage. frontiersin.orgnih.govunipd.it In collagen-induced arthritis (CIA) in mice, J-113863 treatment improved paw inflammation and joint damage. tocris.comrndsystems.combio-techne.comtargetmol.commedchemexpress.com Microscopic examination of paw histology in arthritic mice treated with J-113863 showed a remarkable improvement in parameters such as pannus formation and the presence of osteoclasts, indicative of reduced bone destruction. nih.gov

Immunochemical assessments, such as immunofluorescence staining, are used to visualize the location and quantify the presence of specific proteins or cell markers within tissues. Studies have shown that J-113863 dramatically decreases cell infiltration into joints in arthritic mice. tocris.comrndsystems.combio-techne.comtargetmol.commedchemexpress.com Immunofluorescence staining in a diabetic neuropathic pain model revealed that CCR1 and CCR5 were co-localized with the neuronal marker NeuN in the lumbar spinal cord, indicating their expression predominantly by neurons. frontiersin.org

Summary of histological and immunochemical findings related to J-113863:

| Assessment Type | Tissue/Model | Observation with J-113863 Treatment | Source |

| Histopathology (H&E) | CPP crystal-induced arthritis (mouse) | Reduced cartilage and muscle damage | frontiersin.orgnih.govunipd.it |

| Histopathology | Collagen-induced arthritis (mouse) | Improved paw inflammation and joint damage, reduced pannus and osteoclasts | nih.govtocris.comrndsystems.combio-techne.comtargetmol.commedchemexpress.com |

| Immunochemistry | Arthritic joints (mouse) | Dramatically decreased cell infiltration | tocris.comrndsystems.combio-techne.comtargetmol.commedchemexpress.com |

| Immunofluorescence | Lumbar spinal cord (diabetic neuropathy mouse) | CCR1 and CCR5 co-localization with neuronal marker | frontiersin.org |

Challenges, Limitations, and Future Trajectories in J 113863 Research

Discrepancies between Preclinical Efficacy and Translational Outcomes for CCR1 Antagonists

Despite promising results in preclinical animal models, the translation of CCR1 antagonists, such as J-113863, into successful clinical outcomes has faced significant hurdles. Many clinical studies evaluating CCR1 antagonists have proven inconclusive or failed to demonstrate sufficient efficacy. nih.gov For instance, while J-113863 showed positive effects in murine models of collagen-induced arthritis, reducing inflammation, joint damage, and cell infiltration, and ameliorated experimental autoimmune encephalomyelitis (EAE) in mice by regulating cytokine balance, translating these findings to human conditions like rheumatoid arthritis (RA) and multiple sclerosis (MS) has been challenging. frontiersin.orgkarger.comnih.govfrontiersin.org A phase II study for a CCR1 antagonist in MS was stopped due to lack of efficacy. karger.com

The intricate and not fully understood mechanisms of action between chemokines and their receptors contribute to the challenges in translating basic research findings to the clinic. karger.com Although CCR1 antagonists have shown low toxicity in clinical trials, pharmacological concerns such as the need for near-full receptor occupancy (≥ 90%) and prolonged receptor occupancy make CCR1 a particularly challenging target. nih.gov

Considerations for Target Specificity and Off-Target Effects

Achieving high target specificity is crucial for CCR1 antagonists. While J-113863 is described as a potent and selective CCR1 antagonist with nanomolar IC50 values for human and mouse CCR1, it also shows potent antagonism of human CCR3, albeit with weaker activity against mouse CCR3. medchemexpress.comtocris.comrndsystems.com Furthermore, J-113863 and its enantiomer UCB-35625, initially identified as high-affinity CCR1/CCR3 antagonists, also bind with low affinity to CCR2 and CCR5. nih.govnih.govresearchgate.net

Off-target effects can complicate the interpretation of preclinical results and contribute to unexpected outcomes in clinical trials. For example, J-113863 has been shown to interfere with tumor necrosis factor alpha (TNF-α), which is involved in neutrophil recruitment, potentially potentiating the effects of CCR1 inhibition in certain contexts. asm.org The promiscuous binding of chemokine receptors and the potential for antagonists to bind to secondary targets can lead to toxicity and impact efficacy. frontiersin.org The need to synthesize more specific inhibitors of CCR1 is highlighted by the fact that some inhibitors, like Met-R, can act on both CCR1 and CCR5. karger.com

Heterogeneity of Disease Pathophysiology and Redundancy of Chemokine Pathways

The complex "chemokine network," involving numerous chemokines and their receptors, plays critical roles in both normal physiological processes and disease pathogenesis. frontiersin.org CCR1 is a highly promiscuous receptor, binding to a variety of chemokines including CCL3, CCL4, CCL5, CCL7, CCL8, CCL13, CCL14, CCL15, CCL16, and CCL23. frontiersin.org This promiscuity, coupled with the redundancy of chemokine pathways, where multiple chemokines and receptors can mediate similar functions, poses a significant challenge for therapeutic intervention. frontiersin.orgfrontiersin.org

Diseases such as RA and MS are highly heterogeneous, and multiple chemokine receptors are involved in their pathogenesis. nih.govacs.org While CCR1 and its ligands are implicated in these conditions, other chemokine axes, such as CCL2/CCR2, CCL5/CCR5, and CXCL12/CXCR4, also play crucial roles in immune cell recruitment and inflammation. nih.govnih.gov Blocking only CCR1 may not be sufficient to completely abrogate the inflammatory response due to the compensatory activity of other pathways. For instance, in a murine model of polyethylene (B3416737) particle-associated bone loss, blocking CCR1 did not completely prevent the systemic recruitment of mesenchymal stem cells (MSCs), suggesting the involvement of other ligand/receptor axes like IL-8/CXCR2 in MSC chemotaxis. nih.gov

The significant differences in expression and function of CCR1 between human and animal models further complicate the translation of research. nih.gov For example, mouse models show CCR1 as a chemotactic factor for neutrophils but not monocytes, which differs from human biology. nih.gov General chemokine blockade also carries the risk of compromising host defenses. frontiersin.org

Optimization of J-113863 Analogues and Novel Antagonist Development

To overcome the limitations of existing CCR1 antagonists, including J-113863, ongoing research focuses on optimizing existing compounds and developing novel antagonists with improved properties.

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are essential for identifying the chemical features of J-113863 and its analogues that are critical for potent and selective binding to CCR1 and CCR3, while minimizing off-target interactions. Scientists use SAR studies to identify and optimize lead compounds. ontosight.ai Although specific detailed SAR data for J-113863 itself were not extensively found in the search results, SAR studies have been applied to other CCR1 antagonists and related chemokine receptor modulators. For example, SAR studies on pyrrolone-based derivatives have identified compounds with dual inhibition of CCR1 and CCR2, as well as preferential CCR1 antagonists, indicating that selectivity can be achieved by targeting specific binding sites. acs.orgacs.org

Understanding the structural basis of ligand binding and receptor activation is crucial for rational drug design. Recent advances in techniques like cryo-electron microscopy and advanced crystallography are providing more detailed insights into chemokine receptor structures and mechanisms. frontiersin.org This structural information can guide the design of new analogues with enhanced affinity, selectivity, and desired functional properties.

Design of Next-Generation CCR1/CCR3 Modulators

Given that J-113863 is a dual CCR1/CCR3 antagonist, the development of next-generation modulators targeting both receptors or specific combinations of chemokine receptors is an active area of research. frontiersin.orgresearchgate.net Targeting multiple chemokine receptors involved in a disease, such as CCR1 and CCR2 in RA and MS, has been proposed as a strategy to overcome the lack of efficacy observed with single-target agents in heterogeneous diseases. nih.govacs.org Dual antagonists for CCR1/CCR3, CCR2/CCR5, CCR5/CXCR4, and CXCR1/CXCR2 have been previously explored. nih.govacs.org

The identification of intracellular allosteric binding sites in chemokine receptors, including CCR1 and CCR2, presents new opportunities for designing selective and potentially multitarget antagonists. nih.govacs.orgacs.org These allosteric modulators can offer advantages such as insurmountable inhibition and increased specificity. universiteitleiden.nl

Advancing Understanding of Biased Signaling in Therapeutic Contexts

The concept of biased signaling at G protein-coupled receptors (GPCRs), including chemokine receptors, is gaining attention as a promising area for identifying new therapeutic molecules. nih.govnih.govresearchgate.net Biased signaling occurs when a ligand selectively activates or inhibits certain downstream signaling pathways (e.g., G protein signaling versus β-arrestin recruitment) while having different effects on others. frontiersin.orgnih.govnih.gov

J-113863 and UCB-35625 have been shown to exhibit biased signaling properties at CCR2 and CCR5, acting as antagonists, partial agonists, or full agonists depending on the receptor, the enantiomer, and the signaling pathway investigated. nih.govnih.govresearchgate.net While this has been demonstrated for CCR2 and CCR5 with J-113863, the potential for biased signaling at CCR1 and CCR3 also exists and warrants further investigation.